5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde
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Overview
Description
5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is an organic compound characterized by the presence of bromine, nitro, and trifluoromethyl groups attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde typically involves multi-step organic reactions. One common method includes the nitration of 2-bromo-4-(trifluoromethyl)phenol followed by a condensation reaction with 2-nitrobenzaldehyde. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and basic conditions for the condensation step .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is often used for the reduction of the nitro group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of palladium catalysts for substitution reactions.
Major Products Formed
Oxidation: 5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid.
Reduction: 5-Bromo-2-[2-amino-4-(trifluoromethyl)phenoxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-4-fluoro-2-nitrobenzaldehyde: Similar structure but with a fluorine atom instead of the trifluoromethyl group.
4-Bromo-2-nitrobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Nitro-4-(trifluoromethyl)benzaldehyde: Similar but lacks the bromine atom.
Uniqueness
5-Bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde is unique due to the combination of bromine, nitro, and trifluoromethyl groups, which confer distinct chemical reactivity and potential biological activity. The trifluoromethyl group, in particular, enhances the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and industrial applications .
Properties
IUPAC Name |
5-bromo-2-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrF3NO4/c15-10-2-4-12(8(5-10)7-20)23-13-3-1-9(14(16,17)18)6-11(13)19(21)22/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKAJZHFAKBBGSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])OC2=C(C=C(C=C2)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrF3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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